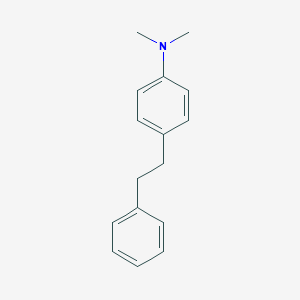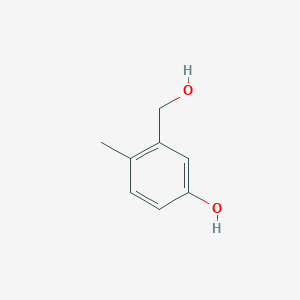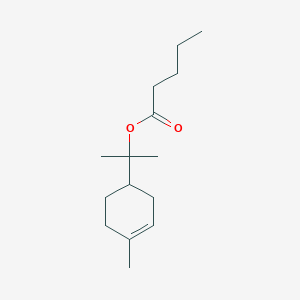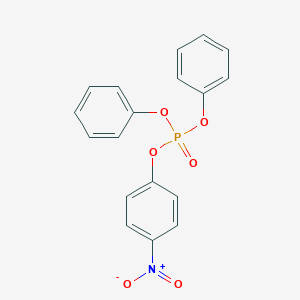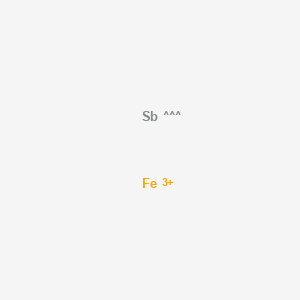
Iron antimonide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron Antimonide (FeSb2) is a compound of iron and antimony . It has been described as a mysterious material with a peculiar colossal thermopower of about -45 mV/K at 10 K . The understanding of the electronic structure in detail is crucial in identifying the microscopic mechanism of FeSb2 thermopower .
Synthesis Analysis
This compound (FeSb2) has been synthesized via a low-temperature molten salts approach followed by subsequent thermal treatment in synthetic air and hydrogen gas for calcination and reduction reactions, respectively . The structural analysis confirms the desired final phase with submicrometer grain size and high compaction density after consolidation using spark plasma sintering (SPS) .
Molecular Structure Analysis
The spectrum of FeSb2 consists of two bands near the Fermi energy: the nondispersive strongly renormalized α-band, and the hole-like β-band that intersects the first one at Γ and Y points of the Brillouin zone . The study reveals the presence of sizable correlations, predominantly among electrons derived from Fe-3d states, and considerable anisotropy in the electronic structure of FeSb2 .
Physical And Chemical Properties Analysis
The electronic calculations have shown that the FeSb2 compound has a metallic character . Moreover, the optical properties like the real part ε1(ω) and imaginary part ε2(ω) of the dielectric constant, refractive index n(ω), reflectivity R(ω), extinction coefficient k(ω), absorption coefficient α(ω), and optical conductivity σ(ω) versus the energy are determined .
科学的研究の応用
Iron plays a crucial role in microbiology and antibiotics, impacting bacterial resistance and the efficacy of antibiotics. Understanding the molecular relationships between iron and antibiotics is important for developing treatments against pathogens (Ezraty & Barras, 2016).
The study of iron oxide nanoparticles, including iron antimonide, has significant implications in agriculture. These nanoparticles can be used as fertilizers, showing potential to replace traditional Fe fertilizers and improve plant growth and development (Rui et al., 2016).
Iron oxide nanoparticles, including this compound, are extensively used in biomedicine for applications such as magnetic resonance imaging, tissue repair, drug delivery, and cell separation. Their surface chemistry is critical for these applications, necessitating biocompatibility and targetable delivery (Gupta & Gupta, 2005).
Iron-doped gallium antimonide has been studied for its radiative recombination features, which are essential for understanding its electronic properties and potential applications in semiconductor technology (Mihalache, 2019).
This compound's interaction with other elements, such as in rare earth element-iron-antimonides, has been explored for potential use in thermoelectric materials. These studies focus on the synthesis and structural properties of these compounds (Hornbostel et al., 1997).
This compound (FeSb2) has been investigated for its colossal thermopower, a property crucial for thermoelectric applications. Understanding its electronic structure is key to harnessing this property (Chikina et al., 2018).
The role of iron in cancer biology has been studied, revealing its impact on tumor growth and metastasis. This knowledge is vital for developing therapeutic strategies targeting iron metabolism in cancer cells (Torti et al., 2018).
Research on the synthesis of this compound and its applications in lithium-ion batteries demonstrates its potential as an efficient anode material (Xie et al., 2003).
Studies on the toxicity and biomedical applications of iron oxide nanoparticles, including this compound, are crucial for their safe and effective use in medical applications (Liu et al., 2013).
Investigations into the sequestration of antimonite by zerovalent iron, including this compound, have demonstrated its effectiveness in water treatment and environmental remediation (Xu et al., 2016).
将来の方向性
Iron Antimonide (FeSb2) has attracted considerable attention owing to its excellent properties . It is a promising candidate for optical applications such as mirrors and coatings on glasses in the infrared region . Moreover, it has been suggested that FeSb2 could be used as a new generation of high power anodes in lithium-ion and sodium-ion batteries .
特性
IUPAC Name |
antimony;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMIPWAMVAONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12022-92-3 |
Source


|
| Record name | Antimony, compd. with iron (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with iron (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




